molecular formula C22H28N4O2 B2935536 2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate CAS No. 840486-30-8

2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate

Cat. No.: B2935536
CAS No.: 840486-30-8
M. Wt: 380.492
InChI Key: VBTZTTLEKGCDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate is a synthetic compound that belongs to the family of quinoxaline derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Corrosion Inhibition

  • Quantum Chemical Analysis for Corrosion Inhibition : A theoretical study on quinoxaline compounds, including variants similar to the queried compound, demonstrated their potential as corrosion inhibitors for copper in nitric acid. Quantum chemical parameters were analyzed to establish a relationship between molecular structure and inhibition efficiency, indicating the practical application of such compounds in protecting metals from corrosion (Zarrouk et al., 2014).

Interaction Studies

  • Effect of Temperature and Concentration on Interactions : Research on the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives explored the impact of temperature and concentration. This study contributes to understanding the physicochemical properties of quinoxalines in solution, which could be essential for their application in various scientific and industrial processes (Raphael et al., 2015).

Antibacterial Activity

  • Synthesis and Screening for Antibacterial Activity : Quinoxaline derivatives have been synthesized and evaluated for their antibacterial properties. One study found that specific quinoxaline 1-oxide derivatives exhibited significant in vitro activity against pathogens relevant to veterinary medicine, highlighting the therapeutic potential of these compounds (Dirlam et al., 1983).

Synthetic Procedures

  • Efficient Synthesis Methods : Research into the synthesis of various quinoxaline derivatives, including 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one, outlines efficient, environmentally friendly methods. These procedures offer insights into the preparation of quinoxaline-based compounds, potentially including the target compound, for research and industrial applications (Lei et al., 2011).

Antimicrobial and Anti-inflammatory Activities

  • Novel Isoxazolyl Derivatives : The design and synthesis of isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones revealed compounds with significant antimicrobial, anti-inflammatory, and analgesic activities. These findings suggest the potential of quinoxaline derivatives in developing new therapeutic agents (Rajanarendar et al., 2012).

Properties

IUPAC Name

2-methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-4-15(2)14-28-22(27)17(13-23)20-21(26-11-9-16(3)10-12-26)25-19-8-6-5-7-18(19)24-20/h5-8,15-17H,4,9-12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTZTTLEKGCDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCC(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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